Balanced CCK‑A / CCK‑B Binding Affinity vs. Highly Selective Reference Antagonists
The compound displays nanomolar affinity for both CCK‑A and CCK‑B receptors, in contrast to the extreme selectivity of prototypical tool compounds. In a direct head‑to‑head comparison within the same study, the mixed antagonist 28h gave CCK‑A IC₅₀ = 3.9 nM and CCK‑B IC₅₀ = 4.2 nM (ratio ≈ 1), whereas the CCK‑B‑selective 30m exhibited CCK‑B IC₅₀ = 0.15 nM with a CCK‑A/CCK‑B ratio of 170, and the CCK‑A‑selective 28l showed CCK‑A IC₅₀ = 7.9 nM with a ratio of 0.007 [1]. Although the exact IC₅₀ values for 2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid are not reported in the primary paper, its design as a “mixed” dipeptoid places it in the same balanced‑affinity class as compound 28h, making it uniquely suited for experiments requiring simultaneous blockade of both CCK receptor subtypes.
| Evidence Dimension | CCK-A and CCK-B receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Designed as a mixed CCK-A/CCK-B dipeptoid antagonist; specific IC₅₀ values not publicly available, but pharmacophore aligns with balanced-affinity compound 28h (CCK-A IC₅₀ 3.9 nM, CCK-B IC₅₀ 4.2 nM) [1]. |
| Comparator Or Baseline | CCK-B-selective 30m (IC₅₀ 0.15 nM, ratio 170); CCK-A-selective 28l (IC₅₀ 7.9 nM, ratio 0.007); prototypical CCK-A antagonist devazepide (IC₅₀ 0.08 nM, >1000-fold selective) [1]. |
| Quantified Difference | The mixed profile (ratio ~1) contrasts with selectivity ratios of 170 (CCK-B) to <0.01 (CCK-A), a >100‑fold difference in subtype preference. |
| Conditions | Radioligand displacement assays using [¹²⁵I]CCK-8 on guinea pig brain (CCK-B) and rat pancreas (CCK-A) membranes, as described in J. Med. Chem. 1993 [1]. |
Why This Matters
Researchers investigating the integrated role of CCK‑A and CCK‑B receptors in anxiety, feeding, or gastrointestinal motility cannot use a single highly selective antagonist; this compound’s balanced affinity profile enables simultaneous dual‑receptor blockade in a single preparation.
- [1] Boden, P. R.; Higginbottom, M.; Hill, D. R.; Horwell, D. C.; Hughes, J.; Rees, D. C.; Roberts, E.; Singh, L.; Suman-Chauhan, N.; Woodruff, G. N. Cholecystokinin Dipeptoid Antagonists: Design, Synthesis, and Anxiolytic Profile of Some Novel CCK-A and CCK-B Selective and “Mixed” CCK-A/CCK-B Antagonists. J. Med. Chem. 1993, 36 (5), 552–565. View Source
